molecular formula C12H26 B14637739 2,3,3,5,6-Pentamethylheptane CAS No. 52670-35-6

2,3,3,5,6-Pentamethylheptane

Cat. No.: B14637739
CAS No.: 52670-35-6
M. Wt: 170.33 g/mol
InChI Key: SZQDOCSTKXRXAR-UHFFFAOYSA-N
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Description

2,3,3,5,6-Pentamethylheptane is an organic compound with the molecular formula C12H26. It is a branched alkane, characterized by its multiple methyl groups attached to the heptane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,5,6-Pentamethylheptane typically involves the alkylation of heptane derivatives with methylating agents. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve catalytic cracking and isomerization processes. These methods utilize zeolite catalysts to facilitate the rearrangement of hydrocarbon chains, producing the desired branched structure. The process is conducted at high temperatures (300°C to 500°C) and pressures to achieve efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions

2,3,3,5,6-Pentamethylheptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Fully saturated hydrocarbons

    Substitution: Halogenated alkanes

Scientific Research Applications

2,3,3,5,6-Pentamethylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3,5,6-Pentamethylheptane largely depends on its interaction with other molecules. In chemical reactions, its branched structure influences its reactivity and selectivity. For instance, in oxidation reactions, the presence of multiple methyl groups can hinder the approach of oxidizing agents, leading to selective oxidation at specific sites. In biological systems, its hydrophobic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentamethylheptane
  • 2,3,5,6,7-Pentamethylheptane

Comparison

Compared to its isomers, 2,3,3,5,6-Pentamethylheptane has a unique arrangement of methyl groups, which can influence its physical properties such as boiling point, melting point, and solubility. This unique structure also affects its chemical reactivity, making it a valuable compound for studying the effects of branching in hydrocarbons .

Properties

CAS No.

52670-35-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,3,5,6-pentamethylheptane

InChI

InChI=1S/C12H26/c1-9(2)11(5)8-12(6,7)10(3)4/h9-11H,8H2,1-7H3

InChI Key

SZQDOCSTKXRXAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CC(C)(C)C(C)C

Origin of Product

United States

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